molecular formula C9H9NO5 B8402974 2-Hydroxy-3-(3-nitrophenyl)propanoic acid

2-Hydroxy-3-(3-nitrophenyl)propanoic acid

Cat. No. B8402974
M. Wt: 211.17 g/mol
InChI Key: GXAHXUKUJSHFEY-UHFFFAOYSA-N
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Patent
US09345680B2

Procedure details

Sodium ethoxide (1.8 g, 26.4 mmol) was added portionwise at 0° C. to a stirred solution of 2-hydroxy-3-(3-nitrophenyl)acrylic acid (5.25 g, 25.0 mmol) in methanol (131 ml) to form a clear, pale yellow solution. Sodium borohydride (1 g, 26.4 mmol) was then carefully added in two portions and the mixture stirred at 5-10° C. for 30 mins. A small amount of water was then added to quench the reaction and destroy any excess NaBH4. The methanol was removed in vacuo to give a solid residue, which was ground with a 5:2 mixture of ethyl acetate and heptane (21 ml) then further ground with 3% aqueous methanol. The resulting solid was collected by filtration and dried in vacuo to give 2-hydroxy-3-(3-nitrophenyl)propionic acid (3.0 g, 57%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
2-hydroxy-3-(3-nitrophenyl)acrylic acid
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
131 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
21 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[OH:5][C:6](=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1)[C:7]([OH:9])=[O:8].[BH4-].[Na+].O>CO.CCCCCCC.C(OCC)(=O)C>[OH:5][CH:6]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1)[C:7]([OH:9])=[O:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
2-hydroxy-3-(3-nitrophenyl)acrylic acid
Quantity
5.25 g
Type
reactant
Smiles
OC(C(=O)O)=CC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
131 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
21 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 5-10° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear, pale yellow solution
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
destroy any excess NaBH4
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid residue, which
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C(=O)O)CC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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